molecular formula C11H13BNO5- B13903875 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13903875
M. Wt: 250.04 g/mol
InChI Key: VPJMLWIOSJSROE-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of 3-nitrobenzaldehyde with 4-methyl-1,2,3-triazole in the presence of a boron-containing reagent. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol and a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products

Major products formed from these reactions include amine derivatives, substituted bicyclic compounds, and various cycloadducts.

Scientific Research Applications

4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bicyclic structure also allows for specific binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13BNO5-

Molecular Weight

250.04 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane

InChI

InChI=1S/C11H13BNO5/c1-11-6-16-12(17-7-11,18-8-11)9-3-2-4-10(5-9)13(14)15/h2-5H,6-8H2,1H3/q-1

InChI Key

VPJMLWIOSJSROE-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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